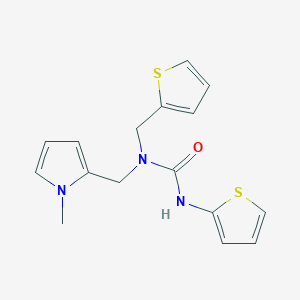
1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C16H17N3OS2 and its molecular weight is 331.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Conformational Isomerism and Cytosine Complexation
Pyrid-2-yl ureas exhibit conformational isomerism between (E,Z) and (Z,Z) forms, with a general preference for the (E,Z) configuration. The presence of electron-withdrawing substituents, such as 1-methylpyridinium-4-yl, enhances intermolecular complexation with cytosine, demonstrating the substituent effect on the molecular interactions and potential biochemical applications of pyrid-2-yl ureas (Chia-Hui Chien et al., 2004).
Anion Tuning of Hydrogel Rheology and Morphology
Hydrogel Formation and Physical Property Modulation
Urea derivatives like 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea form hydrogels in acidic environments, with the gel's rheological properties and morphology being tunable through anion variation. This highlights the potential of urea derivatives in creating customizable hydrogels for various scientific applications, such as biomaterials and sensors (G. Lloyd & J. Steed, 2011).
Corrosion Inhibition by Mannich Bases Derived from Ureas
Mannich Bases as Corrosion Inhibitors
Urea-derived Mannich bases exhibit significant efficiency in inhibiting the corrosion of mild steel surfaces in acidic environments. The study of these compounds contributes to the development of cost-effective corrosion inhibitors, which is crucial for extending the lifespan of metal structures in corrosive conditions (M. Jeeva et al., 2015).
Acetylcholinesterase Inhibition by Flexible Ureas
Novel Inhibitors of Acetylcholinesterase
Flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas have been synthesized and evaluated for their antiacetylcholinesterase activity. These compounds, with optimized spacer lengths and conformational flexibility, offer a promising avenue for the development of treatments for conditions like Alzheimer's disease by inhibiting acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine (J. Vidaluc et al., 1995).
Synthesis of PI3 Kinase Inhibitor Metabolites
Active Metabolites of Cancer Therapy Drugs
The stereoselective synthesis of an active metabolite of the PI3 kinase inhibitor PKI-179 has been described. Such studies are essential for understanding the pharmacodynamics and pharmacokinetics of cancer therapies, contributing to the optimization of therapeutic agents (Zecheng Chen et al., 2010).
Propiedades
IUPAC Name |
1-[(1-methylpyrrol-2-yl)methyl]-3-thiophen-2-yl-1-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS2/c1-18-8-2-5-13(18)11-19(12-14-6-3-9-21-14)16(20)17-15-7-4-10-22-15/h2-10H,11-12H2,1H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGAHOVDROAVJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)C(=O)NC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-fluorobenzyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2373201.png)


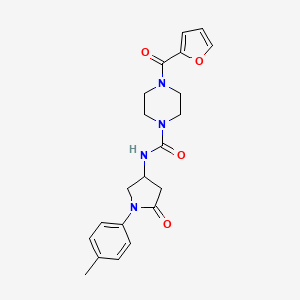
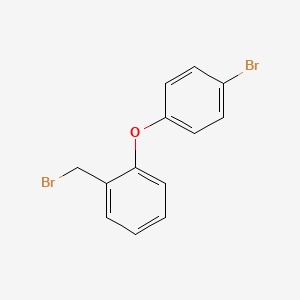
![(3,4-Diethoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2373210.png)
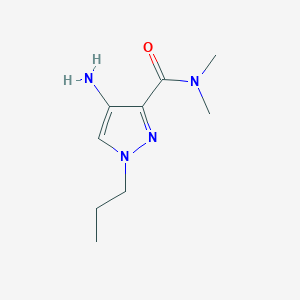
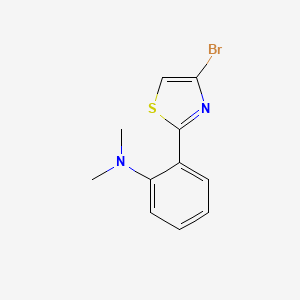
![(4-chlorophenyl){6-fluoro-4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2373215.png)
![ethyl 2-(6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate](/img/structure/B2373216.png)
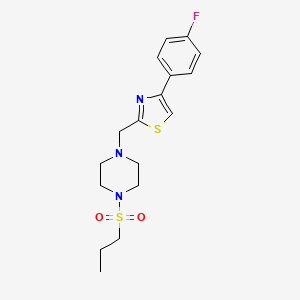
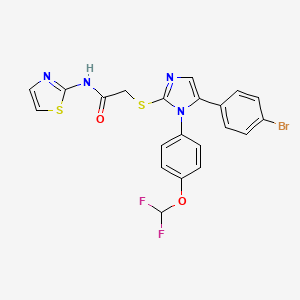
![5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2373219.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2373221.png)